Bacoside A2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bacoside A2 is a natural product found in Bacopa monnieri with data available.

Activité Biologique

Bacoside A2, a triterpenoid saponin derived from Bacopa monnieri, has garnered significant attention for its potential neuroprotective and cognitive-enhancing properties. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is one of the key active constituents of Bacopa monnieri, traditionally used in Ayurvedic medicine. It is recognized for its role in enhancing cognitive function and providing neuroprotection against various forms of stress, including oxidative stress and neurodegenerative conditions.

-

Neuroprotective Effects :

- This compound exhibits protective effects against neuronal damage induced by oxidative stress. It enhances the activities of antioxidant enzymes, thereby reducing lipid peroxidation and maintaining cellular integrity .

- Studies have shown that this compound can inhibit acetylcholinesterase (AChE) activity, which is crucial for increasing acetylcholine levels in the brain, thereby improving cognitive functions .

-

Cognitive Enhancement :

- Research indicates that this compound facilitates memory retention and learning processes. In animal models, it has been associated with improved performance in memory tasks and reduced anxiety levels .

- Clinical trials have demonstrated significant improvements in cognitive function among participants taking Bacopa monnieri extracts standardized for bacosides, including this compound .

In Vitro and In Vivo Studies

- A study demonstrated that this compound protects against neuronal cell death induced by amyloid-beta peptides, a hallmark of Alzheimer's disease. The compound was found to restore normal levels of AChE and enhance neuronal survival rates .

- Another investigation highlighted the ability of this compound to improve mitochondrial function and reduce oxidative damage in brain tissues exposed to harmful stimuli such as cigarette smoke .

Clinical Trials

A summary of clinical trials investigating the effects of Bacopa monnieri extracts containing this compound is presented below:

| Study Type | Population | Intervention | Outcomes | Side Effects |

|---|---|---|---|---|

| Randomized Controlled Trial | 60 healthy adults | 300 mg/day Bacopa extract for 12 weeks | Improved memory retention and cognitive performance | Nausea, headache |

| Open-label Study | 35 elderly subjects | 320 mg/day Bacopa extract for 3 months | Significant improvement in delayed recall tasks | Mild gastrointestinal discomfort |

| Double-blind Trial | 46 healthy volunteers | 150 mg Keenmind® (standardized bacosides) for 12 weeks | Enhanced learning rate and memory consolidation | Dry mouth, increased appetite |

Case Studies

- Neuroprotective Role Against Oxidative Stress :

-

Cognitive Impairment Models :

- Clinical studies have shown that patients with cognitive impairments exhibited notable improvements in cognitive tasks after treatment with Bacopa monnieri extracts rich in this compound. These findings suggest its potential application in managing conditions like Alzheimer’s disease and other dementias .

Applications De Recherche Scientifique

Neuroprotective Effects

Bacoside A2 has been extensively studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD).

- Mechanism of Action : this compound enhances neuronal health by promoting the synthesis of neurotrophic factors and reducing oxidative stress. It has been shown to inhibit acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain, thereby improving cognitive functions .

- Case Studies : In a study involving Wistar rats, this compound administration for four weeks resulted in significant improvement in cognitive performance and a reduction in amyloid plaques associated with AD. The extract also normalized the expression of key proteins involved in neurodegeneration, such as Bcl-2 and Bax .

Cognitive Enhancement

The compound is recognized for its potential to enhance memory and learning capabilities.

- Clinical Trials : A randomized controlled trial demonstrated that medical students taking a standardized extract of Bacopa monnieri containing this compound showed statistically significant improvements in cognitive tests over six weeks compared to a placebo group .

- Biochemical Effects : The same study noted changes in serum calcium levels and cholesterol profiles, indicating broader physiological impacts alongside cognitive benefits .

Cancer Therapy

This compound exhibits promising anti-cancer properties through various mechanisms.

- Anti-Metastatic Activity : Research indicates that this compound can inhibit matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. In models of hepatocellular carcinoma (HCC), this compound suppressed MMP-2 and MMP-9 activities, thereby reducing metastatic potential .

- Inhibition of Tumor Growth : Studies have reported that extracts from Bacopa monnieri, including this compound, can block the activity of aquaporin 1 (AQP1), which is linked to tumor progression in breast and colon cancers. This blockade led to decreased proliferation and migration of cancer cells .

Antioxidant Properties

The antioxidant capabilities of this compound contribute significantly to its protective effects against cellular damage.

- Oxidative Stress Reduction : this compound has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in models of oxidative stress induced by toxins like nitrobenzene. This action helps mitigate liver damage and promotes overall cellular health .

- Cellular Protection Studies : In vitro studies have demonstrated that treatment with this compound protects neuronal cells from oxidative damage induced by hydrogen peroxide, supporting its role as a potential therapeutic agent for neurodegenerative conditions .

Summary Table of Applications

| Application Area | Mechanism/Effect | Key Findings/Studies |

|---|---|---|

| Neuroprotection | Enhances neurotrophic factors; inhibits AChE | Improved cognitive function; reduced amyloid plaques in AD models |

| Cognitive Enhancement | Improves memory and learning | Significant improvements in cognitive tests among medical students |

| Cancer Therapy | Inhibits MMPs; blocks AQP1 | Reduced tumor invasion; inhibited growth in breast and colon cancer cell lines |

| Antioxidant Activity | Enhances antioxidant enzyme activity | Protects against oxidative stress; mitigates liver damage in animal models |

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis is a key reaction for Bacoside A2 and related saponins, yielding aglycone derivatives:

-

Acidic/Enzymatic Hydrolysis :

this compound undergoes deglycosylation under acidic or enzymatic conditions, cleaving its sugar moieties to form jujubogenin or pseudojujubogenin aglycones . Further acid hydrolysis converts these aglycones into ebelin lactone and bacogenin A1 , respectively .

Table 1: Hydrolysis Products of this compound Analogs

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Acidic Hydrolysis | HCl/H₂O, reflux | Ebelin lactone, Bacogenin A1 |

| Enzymatic Hydrolysis | β-glucosidase, pH 5.0, 37°C | Jujubogenin, Pseudojujubogenin |

Oxidation Reactions

Oxidative modifications alter this compound’s triterpenoid backbone, impacting its pharmacological properties:

-

Structural Oxidation :

Oxidation of the triterpenoid core (e.g., at C-3 or C-20 positions) generates hydroxylated or ketone derivatives, potentially enhancing interactions with cellular targets like CaMK2A .

Glycosylation and Stability

-

Re-glycosylation :

this compound’s bioactivity depends on its glycosylation pattern. In vitro studies suggest that glycosylation reactions can restore sugar moieties to aglycones, regenerating active saponins . -

pH-Dependent Stability :

Deglycosylation accelerates under acidic conditions (pH < 4), while neutral pH preserves the glycosidic bonds .

Molecular Interactions and Reactivity

This compound’s sugar moieties (e.g., arabinose, glucose) mediate hydrogen bonding with proteins such as CaMK2A (Glu216, Thr310) and DNMT1 (Arg1311, Gln1300) . These interactions are critical for its neuroprotective and anticancer effects.

Table 2: Key Interactions of this compound with Biological Targets

| Target Protein | Interaction Type | Binding Affinity (kcal/mol) | Key Residues |

|---|---|---|---|

| CaMK2A | Hydrogen bonding | -10.34 | Glu216, Thr310 |

| DNMT1 | Hydrophobic/H-bonding | -9.53 | Arg1311, Gln1300 |

| SCN2A | Ionic/H-bonding | -10.34 | Lys1422, Gln383 |

Degradation Pathways

-

Thermal Degradation :

this compound degrades at elevated temperatures (>60°C), forming decomposition products that reduce bioactivity . -

Photodegradation :

Exposure to UV light accelerates oxidation, leading to loss of glycosidic linkages .

Synthetic and Biotechnological Modifications

Propriétés

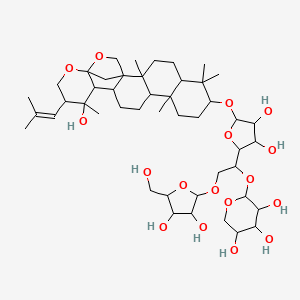

IUPAC Name |

2-[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[3,4-dihydroxy-5-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H74O17/c1-21(2)14-22-16-58-46-19-45(20-59-46)23(37(46)44(22,7)55)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)62-40-35(54)32(51)36(63-40)26(61-38-33(52)30(49)24(48)17-56-38)18-57-39-34(53)31(50)25(15-47)60-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTXTNHNHWTPDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(O7)C(COC8C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H74O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.